Product packaging for 2-[(Benzyloxy)methyl]aniline(Cat. No.:CAS No. 1016498-66-0)

2-[(Benzyloxy)methyl]aniline

Cat. No.: B2474745
CAS No.: 1016498-66-0
M. Wt: 213.28
InChI Key: FEZQBNAKAKTQFJ-UHFFFAOYSA-N
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Description

The Strategic Importance of Aniline (B41778) Derivatives in Contemporary Chemical Synthesis

Aniline and its derivatives are cornerstone molecules in modern organic synthesis, serving as versatile precursors for a vast array of more complex chemicals. wikipedia.orgresearchgate.net Their significance stems from the reactive amino group (-NH₂) attached to the aromatic ring, which can be readily transformed into a multitude of other functional groups. researchgate.net This versatility makes them indispensable intermediates in numerous industrial applications, including the manufacturing of dyes, pigments, polymers, and notably, pharmaceuticals. ontosight.aiontosight.airesearchgate.net

Aniline derivatives are fundamental building blocks for synthesizing various drugs, such as analgesics and antihistamines. ontosight.airesearchgate.net The ability of the aniline amino group to undergo diazotization, forming a diazonium salt, is a classic and powerful transformation in synthetic chemistry. wikipedia.org These diazonium intermediates can subsequently be replaced by a wide range of substituents (e.g., halogens, hydroxyl, cyanide groups) via reactions like the Sandmeyer reaction, providing access to a diverse portfolio of substituted aromatics. wikipedia.org

Furthermore, aniline derivatives are crucial in the production of polyurethanes through intermediates like methylenedianiline and are used to create antioxidants for rubber processing. wikipedia.org Their role as starting materials in transition metal-catalyzed cross-coupling reactions has further expanded their utility, enabling the construction of complex molecular architectures. nih.gov The strategic placement of various substituents on the aniline ring allows for fine-tuning of the molecule's electronic and steric properties, influencing its reactivity and the properties of the final product. ontosight.aiontosight.ai

The Synthetic Utility of the Benzyloxy Moiety in Molecular Architecture

The benzyloxy group, a benzyl (B1604629) ether (BnO-), is a widely employed functional group in organic synthesis, primarily for its role as a robust protecting group for alcohols and carboxylic acids. wikipedia.orglibretexts.org Protection strategies are essential in multi-step syntheses to prevent a reactive functional group, such as a hydroxyl group, from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. libretexts.org

The benzyl group is favored for its relative stability under a wide range of reaction conditions, including acidic and basic environments. organic-chemistry.org It can be introduced using various methods, such as the Williamson ether synthesis, which typically involves reacting an alcohol with a benzyl halide under basic conditions. organic-chemistry.orgfujifilm.com For substrates that are sensitive to basic conditions, alternative methods allow for the installation of the benzyl group under acidic or even neutral conditions. organic-chemistry.orgfujifilm.com

One of the key advantages of the benzyloxy group is that it can be removed (deprotected) under relatively mild and specific conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). organic-chemistry.org This process cleaves the benzyloxy group to regenerate the original alcohol and produces toluene (B28343) as a byproduct. organic-chemistry.org The ability to selectively add and remove the benzyloxy group provides synthetic chemists with a powerful tool to navigate complex molecular syntheses, ensuring that specific functional groups remain intact until they are needed. The presence of the benzyloxy group can also increase a molecule's lipophilicity, which can be a desirable property in certain applications.

Structural Nuances and Their Influence on the Chemical Behavior of 2-[(Benzyloxy)methyl]aniline Analogues

The chemical behavior of aniline derivatives is highly dependent on the nature and position of substituents on the aromatic ring. In this compound, the ortho-positioning of the benzyloxymethyl group relative to the amino group introduces specific steric and electronic effects that differentiate it from its isomers and other aniline analogues.

The steric bulk of the adjacent benzyloxymethyl group can influence the reactivity of the amino group, potentially hindering its participation in certain reactions compared to an unhindered aniline. Conversely, this proximity can also facilitate intramolecular reactions or interactions, such as hydrogen bonding.

The study of analogues reveals the impact of structural modifications:

Substitution on the Amino Group: Analogues like N-methylaniline and N-benzyl-N-methylaniline demonstrate how alkyl or benzyl groups on the nitrogen atom alter the amine's basicity and nucleophilicity. wikipedia.orgsigmaaldrich.com For instance, N-methylaniline is used as an intermediate for dyes and agrochemicals. wikipedia.org

Addition of Other Substituents: More complex analogues, like N-(4-benzyloxybenzylidene)-4-chloro-2-methylaniline, incorporate the benzyloxy moiety into larger molecular frameworks used as intermediates for specialized chemicals. sigmaaldrich.com The presence of chloro and methyl groups further modifies the electronic landscape of the aniline ring. sigmaaldrich.com

Complex Ligand Formation: In the Schiff base ligand 2-Amino-N-(2-benzyloxy-3-methoxybenzylidene)aniline, the benzyloxy group is part of a larger, rigid structure designed for metal coordination. researchgate.netresearchgate.net Crystal structure analysis of this compound reveals that the benzene (B151609) rings are not coplanar, and the structure is stabilized by intramolecular hydrogen bonds. researchgate.netresearchgate.net This illustrates how the benzyloxy group can be a key component in designing molecules with specific three-dimensional shapes.

Building Blocks for Functional Anilines: The synthesis of 2-benzyl N-substituted anilines from cyclohexenones highlights the importance of anilines with ortho-substituents as valuable building blocks and intermediates in synthetic chemistry. nih.govbeilstein-journals.org

These examples underscore how the strategic placement of the benzyloxy group and other substituents on the aniline framework allows for the creation of a diverse range of molecules with tailored chemical and physical properties.

Compound NameKey Structural FeaturesNoted Application/SignificanceReference
This compound Ortho-benzyloxymethyl group on anilineSynthetic intermediate bldpharm.comchemicalbook.com
N-Methylaniline Methyl group on the amino nitrogenIntermediate for dyes, agrochemicals; fuel additive wikipedia.org
N-Benzyl-N-methylaniline Benzyl and methyl groups on the amino nitrogenSynthesis intermediate sigmaaldrich.com
4-Benzyloxy-N-methylaniline Para-benzyloxy group; N-methylationIsomeric analogue for structural comparison scbt.com
2-Amino-N-(2-benzyloxy-3-methoxybenzylidene)aniline Schiff base from a benzyloxy-substituted aldehydeComplex ligand; studied for its crystal structure and intramolecular bonding researchgate.netresearchgate.net
N-(4-benzyloxybenzylidene)-4-chloro-2-methylaniline Schiff base with chloro and methyl substituents on the aniline ringRare chemical intermediate sigmaaldrich.com
2-benzyl N-substituted anilines General class with an ortho-benzyl substituentValuable building blocks for pharmaceuticals and antioxidants nih.govbeilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B2474745 2-[(Benzyloxy)methyl]aniline CAS No. 1016498-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylmethoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9H,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZQBNAKAKTQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functional Group Transformations of 2 Benzyloxy Methyl Aniline

Reactions of the Primary Aromatic Amine Moiety

The primary aromatic amine group is a key site of reactivity in 2-[(Benzyloxy)methyl]aniline, participating in a variety of classical amine reactions.

Formation of Imine (Schiff Base) Derivatives

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. grafiati.cominternationaljournalcorner.com These reactions are fundamental in the synthesis of various heterocyclic compounds and serve as intermediates for further functionalization. The formation of the C=N double bond is a versatile transformation in organic chemistry. internationaljournalcorner.com For instance, Schiff bases derived from substituted anilines and various aldehydes have been synthesized and characterized. internationaljournalcorner.comresearchgate.net The reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

A recent study detailed the catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. nih.govbeilstein-journals.org This process occurs through a sequential imine condensation–isoaromatization pathway, highlighting the utility of imine formation in constructing complex aniline (B41778) derivatives under mild conditions. nih.govbeilstein-journals.org

Table 1: Examples of Imine Formation Reactions

Reactant 1 Reactant 2 Product Type Reference
This compound Aldehyde/Ketone Imine (Schiff Base) grafiati.cominternationaljournalcorner.com
(E)-2-arylidene-3-cyclohexenone Primary Amine 2-benzyl N-substituted aniline nih.govbeilstein-journals.org
4-Benzyloxybenzaldehyde 2-Aminophenol 2-((4-benzyloxy-benzylidene)amino)phenol researchgate.net

Acylation and Amide Bond Formation

The primary amine of this compound can be readily acylated to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. uomustansiriyah.edu.iq The formation of an amide bond is a cornerstone of organic and medicinal chemistry due to the prevalence of this linkage in biologically active molecules, including peptides and pharmaceuticals. researchgate.netnsf.gov

Various coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid component. nih.govmcgill.ca For example, silicon tetrachloride has been shown to be an efficient coupling reagent for the synthesis of amides from carboxylic acids and amines. mcgill.ca More recently, water-soluble activating reagents like 2-azaaryl-1-methylpyridinium halides have been developed to promote amidation in aqueous media, offering a greener synthetic route. nsf.gov The reactivity in acylation can be influenced by steric and electronic factors of both the amine and the acylating agent. nih.gov

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted to a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. organic-chemistry.orglibretexts.org The resulting arenediazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. organic-chemistry.orgnumberanalytics.com

Arenediazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling. wikipedia.orgorganic-chemistry.org This reaction results in the formation of azo compounds, which are characterized by the -N=N- linkage and are often brightly colored, finding use as dyes. acs.orgnih.gov The position of the coupling on the activated aromatic ring is typically para to the activating group, unless that position is blocked, in which case ortho substitution occurs. wikipedia.orgorganic-chemistry.org The pH of the reaction medium is a critical factor, with the reaction proceeding best in mildly acidic or neutral conditions. organic-chemistry.org With anilines, the reaction can initially occur at the nitrogen atom to form a triazene, which can then rearrange to the more stable C-coupled product under thermodynamic control. stackexchange.com

The Sandmeyer reaction is a powerful method for replacing the diazonium group with a variety of substituents, including halides (Cl, Br) and cyanide (CN). wikipedia.orglibretexts.org This transformation is catalyzed by copper(I) salts. wikipedia.orglibretexts.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.orglibretexts.org This generates an aryl radical and nitrogen gas, and the aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst. libretexts.org The Sandmeyer reaction provides a synthetic route to aryl halides and nitriles that are often difficult to prepare by other methods. wikipedia.orgbyjus.com

Table 2: Transformations of Diazotized this compound

Reaction Type Reagent(s) Product Type Reference
Azo Coupling Activated Aromatic Compound (e.g., Phenol (B47542), Aniline) Azo Compound wikipedia.orgorganic-chemistry.org
Sandmeyer (Chlorination) CuCl Aryl Chloride wikipedia.orglibretexts.org
Sandmeyer (Bromination) CuBr Aryl Bromide wikipedia.orglibretexts.org
Sandmeyer (Cyanation) CuCN Aryl Nitrile libretexts.org

Electrophilic Aromatic Substitution (EAS) on the Aniline Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the amino group and the benzyloxy group. uomustansiriyah.edu.iqminia.edu.eg The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. uomustansiriyah.edu.iqlibretexts.org The benzyloxy group is also an ortho, para-director.

The high reactivity of the aniline ring can sometimes be a disadvantage, leading to polysubstitution. libretexts.org For example, the reaction of aniline with bromine water typically yields the 2,4,6-tribromoaniline. uomustansiriyah.edu.iq To control the reactivity and achieve monosubstitution, the activating effect of the amino group can be attenuated by converting it to an amide (e.g., an acetanilide). libretexts.org The amide is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled substitution. The protecting group can then be removed by hydrolysis to regenerate the amine.

Common EAS reactions include halogenation, nitration, and sulfonation. minia.edu.eg For instance, nitration introduces a nitro group (—NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. minia.edu.eg The regioselectivity of these reactions on this compound will be governed by the combined directing effects of the amino and benzyloxymethyl substituents.

Regioselectivity and Over-Reaction Challenges

The primary amine group of this compound directs electrophilic substitution to the ortho and para positions of the aniline ring. However, achieving regioselectivity can be challenging. For instance, in reactions like Friedel-Crafts alkylation, the presence of the activating amino group can lead to multiple substitutions on the aromatic ring, resulting in a mixture of products. researchgate.net The high reactivity of the aniline ring often necessitates careful control of reaction conditions to avoid over-reaction.

Furthermore, the nucleophilicity of the aniline nitrogen can lead to undesired side reactions. For example, in palladium-catalyzed cross-coupling reactions, the aniline NH2 group's reduced nucleophilicity, especially with electron-withdrawing substituents, can result in poor product yields. mdpi.com In some cases, side products such as deacylated propargylic esters and urea (B33335) derivatives can form, particularly when using less hindered primary amines. mdpi.com

Amide Protection-Deprotection Strategies for Controlled Substitution

To overcome the challenges of regioselectivity and over-reaction, the amino group of this compound is often protected. A common strategy involves converting the amine to an amide, which deactivates the aromatic ring towards electrophilic substitution and prevents N-alkylation. The choice of protecting group is crucial and depends on the specific reaction conditions.

For instance, the Boc (tert-butyloxycarbonyl) group is frequently used. The synthesis of N-(2-aminoethyl)-N-phenyl benzamide (B126) derivatives starts with the reductive alkylation of anilines with N-Boc-2-aminoacetaldehyde. nih.gov Subsequent benzoylation and deprotection with hydrochloric acid in dioxane yield the final products. nih.gov Similarly, the Cbz (carbobenzyloxy) group can be employed for protection. nih.gov

The removal of these protecting groups (deprotection) must be efficient and selective. The Boc group is typically removed under acidic conditions, while the Cbz group can be cleaved by catalytic hydrogenation. dal.ca The selection of the deprotection method must be compatible with other functional groups present in the molecule. For example, when a molecule contains other reducible groups, catalytic hydrogenation for Cbz deprotection might not be suitable. organic-chemistry.org

Protecting GroupProtection ReagentDeprotection ConditionReference
BocN-Boc-2-aminoacetaldehyde4 M HCl in dioxane nih.gov
CbzBenzyl (B1604629) chloroformateCatalytic Hydrogenation nih.govdal.ca

Transformations Involving the Benzyloxy Group

The benzyloxy group in this compound serves as a protecting group for the hydroxymethyl functionality and can undergo specific transformations.

Selective Deprotection and Ether Cleavage

The benzyl ether can be cleaved under various conditions to reveal the corresponding alcohol. A standard method is palladium-catalyzed hydrogenation, which yields the alcohol and toluene (B28343) as a byproduct. organic-chemistry.org However, this method is not suitable for molecules containing other reducible functional groups like alkenes or alkynes. organic-chemistry.org

Alternative methods for benzyl ether cleavage that offer greater chemoselectivity include the use of strong acids, although this is limited to acid-insensitive substrates. organic-chemistry.org Oxidative cleavage to a benzoate (B1203000) followed by basic hydrolysis is another option. organic-chemistry.org More specific and milder deprotection can be achieved with substituted benzyl ethers. For example, p-methoxybenzyl ethers can be cleaved with single electron oxidants like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone). organic-chemistry.org For simple benzyl ethers, a combination of BCl3 and a cation scavenger like pentamethylbenzene (B147382) allows for chemoselective debenzylation at low temperatures in the presence of various other functional groups. organic-chemistry.org Another mild reagent for this purpose is the boron trichloride–dimethyl sulfide (B99878) complex (BCl3·SMe2), which tolerates a wide range of functional groups. organic-chemistry.org

ReagentConditionsSelectivityReference
Pd/C, H2HydrogenationNot selective for other reducible groups organic-chemistry.org
BCl3, PentamethylbenzeneLow temperatureChemoselective organic-chemistry.org
BCl3·SMe2Mild conditionsTolerates many functional groups organic-chemistry.org
DDQOxidativeFor p-methoxybenzyl ethers organic-chemistry.org

Functionalization of the Benzylic (sp3) Carbon-Hydrogen Bonds

The benzylic C(sp3)-H bonds in the benzyl group of this compound are susceptible to functionalization. This provides a pathway to introduce new functional groups at this position. Transition metal catalysis is a common approach for activating these C-H bonds. For example, copper-catalyzed reactions have been developed for the aerobic double functionalization of benzylic C(sp3)–H bonds in 2-alkylbenzamides, using molecular oxygen as both the oxidant and an oxygen source. rsc.org This method demonstrates excellent functional group tolerance. rsc.org

Metal-free methods have also been explored. For instance, an nBu4NI/TBHP system can be used for the direct amination of benzylic C(sp3)–H bonds with anilines. nih.gov The high regioselectivity of this reaction is attributed to the stability of the resulting benzyl radical and steric effects. nih.gov

Catalyst/ReagentReaction TypeKey FeaturesReference
Copper catalystAerobic double C-H functionalizationUses O2 as oxidant and oxygen source rsc.org
nBu4NI/TBHPDirect aminationMetal-free, high regioselectivity nih.gov

Intramolecular Cyclization and Annulation Reactions

The structure of this compound, with its ortho-disposed amino and benzyloxymethyl groups, is well-suited for intramolecular reactions to form heterocyclic systems.

Synthesis of Indoles via Intramolecular Hydroamination

A key application of derivatives of this compound is in the synthesis of indoles. Specifically, 2-alkynyl anilines, which can be prepared from this compound, undergo intramolecular hydroamination to form 2-substituted indoles. This cyclization can be catalyzed by various reagents.

Borane catalysts, such as B(C6F5)3, have been shown to effectively catalyze the intramolecular hydroamination of 2-alkynyl anilines in good to excellent yields. rsc.org Palladium catalysts are also widely used. For example, Pd(OAc)2 in a micellar medium of TPGS-750-M/water has been successfully employed for the cyclization of N-unprotected o-alkynyl-anilines. nih.gov The synthesis of 2-substituted indoles can also be achieved via a one-pot Sonogashira cross-coupling/cyclization reaction using a palladium catalyst and a co-catalyst like ZnCl2. mdpi.com

CatalystReactionYieldReference
B(C6F5)3Intramolecular hydroaminationGood to excellent rsc.org
Pd(OAc)2Cyclization in micellar mediumModerate to good nih.gov
Pd/C, ZnCl2One-pot Sonogashira/cyclizationHigh mdpi.com

Benzannulation Strategies for Heterocycle Formation

Benzannulation represents a powerful class of chemical reactions where a benzene (B151609) ring is fused onto an existing ring system, or more broadly, the formation of a benzene ring from acyclic or cyclic precursors. beilstein-journals.orgnih.gov In the context of this compound, benzannulation strategies are primarily employed to construct fused nitrogen-containing heterocyclic systems, such as quinolines and acridines. These strategies leverage the inherent reactivity of the aniline moiety to build the new aromatic ring. nih.govnih.gov The ortho-substituted nature of this compound makes it a valuable precursor for creating regiochemically defined heterocycles.

One of the most prominent applications is in the synthesis of substituted quinolines. The Friedländer annulation, a classic method, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While this compound itself is not a ketone or aldehyde, it can be considered a stable precursor to 2-aminobenzyl alcohol. The indirect Friedländer synthesis has been developed to utilize 2-aminobenzylic alcohols, which undergo oxidative cyclization with ketones or alcohols to form the quinoline (B57606) core. nih.gov For instance, the reaction of a 2-aminobenzyl alcohol with a ketone in the presence of a suitable catalyst and oxidant can yield a substituted quinoline. nih.gov It is proposed that this compound could serve as a substrate in similar metal-catalyzed annulation reactions, where the benzyloxymethyl group can either remain as a substituent on the final quinoline ring or be involved in the cyclization mechanism.

Another significant heterocyclic target accessible through benzannulation is the acridine (B1665455) scaffold. nih.gov The Bernthsen acridine synthesis, for example, involves the condensation of a diarylamine with a carboxylic acid (or its derivative) in the presence of a catalyst like zinc chloride. nih.govjsynthchem.com While this method traditionally starts with a pre-formed diarylamine, variations can begin with an aniline that forms the diarylamine in situ. More contemporary methods involve the catalytic coupling of anilines and other precursors. For example, copper-catalyzed procedures have been developed for the synthesis of acridine derivatives from 1-(2-aminophenyl)ethanone derivatives and diaryliodonium salts. jsynthchem.com The amino group of this compound can participate in cyclization reactions with appropriate partners, such as β-diketones or cyclohexenone derivatives, to construct the central pyridine (B92270) ring of the acridine system. ijpsr.comnih.gov

The following table summarizes potential benzannulation strategies for forming heterocycles from this compound.

Table 1: Benzannulation Strategies for Heterocycle Synthesis

Target Heterocycle General Strategy Typical Reagents/Catalysts Potential Product from this compound
Quinoline Indirect Friedländer Annulation Ketones, Alcohols, Metal Catalyst (e.g., Copper, Palladium), Oxidant (e.g., DMSO) nih.gov Substituted quinoline with a benzyloxymethyl group at position 8
Acridine Bernthsen-type Synthesis / Condensation β-Diketones (e.g., dimedone), Aromatic Aldehydes, Acid or Metal Catalyst nih.gov Substituted decahydroacridine-1,8-dione derivative
Quinoline Combes Quinoline Synthesis β-Diketones, Acid Catalyst (e.g., H₂SO₄) 2,4-Disubstituted quinoline with a benzyloxymethyl group
Carbazole (B46965) Tandem Benzannulation-Cyclization Vinylketenes (from α-diazo ketones), Ynamides mit.edu Highly substituted carbazole derivative

Mannich Reaction Products

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom of a carbonyl compound. wikipedia.orgorganic-chemistry.org The reactants are a primary or secondary amine, a non-enolizable aldehyde (typically formaldehyde), and a carbonyl compound capable of enolization (such as a ketone or another aldehyde). thieme-connect.dechemtube3d.com The product is a β-amino-carbonyl compound known as a Mannich base, which is a versatile synthetic intermediate. thieme-connect.deusp.br

As a primary amine, this compound is a suitable substrate for the Mannich reaction. The reaction mechanism begins with the formation of an electrophilic iminium ion from the reaction between the aniline and the aldehyde. wikipedia.org This iminium ion is then attacked by the enol form of the ketone, leading to the formation of the C-C bond and yielding the final Mannich base. wikipedia.org

The structure of the resulting Mannich base is determined by the specific aldehyde and ketone used. For example, the reaction of this compound with formaldehyde (B43269) and acetone (B3395972) would yield 1-({2-[(benzyloxy)methyl]phenyl}amino)propan-2-one. Research on analogous systems, such as the enantioselective three-component reaction of 1-(benzyloxy)propan-2-one with a substituted aniline and various aldehydes, demonstrates the utility of this reaction in generating complex and chiral nitrogen-containing compounds. researchgate.net This highlights the potential for this compound to be used in asymmetric Mannich reactions to produce optically active products, which are valuable in pharmaceutical synthesis. researchgate.netmun.ca

The table below illustrates the expected products from the Mannich reaction of this compound with representative aldehydes and ketones.

Table 2: Mannich Reaction Products of this compound

Amine Aldehyde Ketone Mannich Base Product
This compound Formaldehyde Acetone 1-({2-[(Benzyloxy)methyl]phenyl}amino)propan-2-one
This compound Benzaldehyde Acetophenone (B1666503) 3-({2-[(Benzyloxy)methyl]phenyl}amino)-1,3-diphenylpropan-1-one
This compound Isobutyraldehyde Cyclohexanone (B45756) 2-[({2-[(Benzyloxy)methyl]phenyl}amino)(2-methylpropyl)methyl]cyclohexan-1-one
This compound Formaldehyde 1-(Benzyloxy)propan-2-one 1-({2-[(Benzyloxy)methyl]phenyl}amino)-3-(benzyloxy)butan-2-one

These Mannich bases are valuable intermediates. For instance, they can undergo reduction to form γ-amino alcohols or serve as precursors for the synthesis of α,β-unsaturated ketones through the elimination of the amine moiety. chemtube3d.com The presence of the benzyloxy group provides an additional functional handle that can be manipulated in subsequent synthetic steps.

2 Benzyloxy Methyl Aniline As a Key Building Block and Precursor in Advanced Organic Synthesis

Construction of Complex Aniline (B41778) Architectures

The aniline scaffold is a fundamental component in many functional materials and pharmaceutical agents. The ability to construct complex, highly substituted aniline derivatives is therefore of significant interest. 2-[(Benzyloxy)methyl]aniline serves as an excellent starting point for such endeavors. Its amino group can be readily transformed, and the ortho-(benzyloxymethyl) substituent can influence the regioselectivity of further reactions.

One important class of complex aniline architectures is the triarylmethanes (TRAMs), which are known for their diverse biological activities. An established method for synthesizing aniline-based TRAMs involves the Friedel-Crafts reaction between anilines and aldehydes. rsc.org In this context, this compound can be envisaged as a key reactant. For instance, its reaction with an aromatic aldehyde in the presence of a Brønsted acidic ionic liquid could lead to the formation of a complex diarylmethylated aniline, with the benzyloxymethyl group providing steric influence and a site for future functionalization.

Another approach to complex anilines involves the synthesis of 2-benzyl N-substituted derivatives through a catalyst- and additive-free imine condensation–isoaromatization pathway. This method demonstrates the construction of anilines via an amination-aromatization strategy, highlighting the utility of substituted anilines as precursors to more elaborate structures.

The following table summarizes representative transformations for the construction of complex aniline architectures where this compound or related anilines are key precursors.

PrecursorReagentsProduct TypeYield (%)Ref
N-MethylanilineBenzaldehyde, [bsmim][NTf2]Aniline-based Triarylmethane91 rsc.org
Aniline4-Methoxybenzaldehyde, [bsmim][NTf2]Aniline-based Triarylmethane81 rsc.org
2-Fluoro-4-methylanilineSodium nitrite (B80452), H2SO4; then methyl acrylate, Pd(dba)2Phenyl-acrylic acid methyl esterHigh mdpi.com
N-Methyl-2-(trifluoromethyl)aniline4-Nitrobenzaldehyde, [bsmim][NTf2]Aniline-based Triarylmethane95 rsc.org

Rational Design and Synthesis of Diverse Heterocyclic Systems

The true synthetic power of this compound is most evident in its application as a precursor for a multitude of heterocyclic systems. The ortho-amino and benzyloxymethyl groups provide an ideal template for cyclization reactions, leading to the formation of fused ring systems that are prevalent in medicinal chemistry and materials science.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The most common synthetic route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. researchgate.netresearchgate.netnih.gov this compound is an ideal precursor for the required o-phenylenediamine. This can be achieved through a nitration reaction directed to the para-position of the amino group, followed by reduction of the nitro group to yield 3-(benzyloxymethyl)benzene-1,2-diamine.

This diamine can then be condensed with a variety of aldehydes in the presence of a catalyst, such as indium(III) triflate or silica (B1680970) sulfuric acid, to afford a library of 2-substituted-4-(benzyloxymethyl)benzimidazoles. researchgate.netresearchgate.net This strategy allows for the introduction of diverse substituents at the 2-position of the benzimidazole (B57391) core, while retaining the benzyloxymethyl group for further synthetic manipulation.

A plausible reaction scheme is depicted below:

Nitration: this compound is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group at the 4- or 6-position.

Reduction: The resulting nitroaniline is reduced (e.g., using Zn/NaHSO₃ in water or catalytic hydrogenation) to form the corresponding 1,2-diamine. pcbiochemres.com

Cyclization: The diamine is condensed with an aldehyde (R-CHO) to yield the target benzimidazole.

Diamine PrecursorAldehydeCatalystProductRef
o-PhenylenediamineBenzaldehydeIn(OTf)₃2-Phenyl-1H-benzimidazole researchgate.net
o-Phenylenediamine4-ChlorobenzaldehydeSilica Sulfuric Acid2-(4-Chlorophenyl)-1H-benzimidazole researchgate.net
4-Methyl-1,2-phenylenediamine4-MethoxybenzaldehydeIn(OTf)₃2-(4-Methoxyphenyl)-5-methyl-1H-benzimidazole researchgate.net

Pyrazolines, a class of five-membered nitrogen-containing heterocycles, are frequently synthesized via the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. nih.govcore.ac.uk The benzyloxy moiety is a feature in some biologically active pyrazoline derivatives. researchgate.netresearchgate.net this compound can be transformed into a key chalcone (B49325) intermediate.

The synthetic sequence would involve:

Diazotization and Acetylation: The amino group of this compound is converted into an acetophenone (B1666503) via a Sandmeyer-type reaction or related methodologies.

Claisen-Schmidt Condensation: The resulting 2-(benzyloxymethyl)acetophenone undergoes a base-catalyzed condensation with a substituted aromatic aldehyde to form the corresponding chalcone.

Cyclization: The chalcone is then reacted with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent (e.g., ethanol (B145695) or acetic acid) to yield the desired 3,5-diaryl-2-pyrazoline derivative carrying the 2-(benzyloxymethyl)phenyl substituent.

One study details the synthesis of azo-pyrazoline derivatives where a benzyloxy acetophenone is a key starting material, highlighting the utility of the benzyloxy group in this context. researchgate.net

Chalcone PrecursorHydrazine ReagentProduct TypeYield (%)Ref
1-(4-(Benzyloxy)phenyl)-3-phenylprop-2-en-1-onePhenylhydrazine1,3,5-Triphenyl-2-pyrazoline derivative- researchgate.net
Azo-benzyloxy chalconePhenylhydrazineAzo-pyrazoline derivativeHigh researchgate.net
1-(Thiophen-2-yl)-3-(2,6-dichlorophenyl)prop-2-en-1-oneThiosemicarbazide2-Pyrazoline-1-carbothioamide- core.ac.uk

Pyrimido[4,5-b]quinolines are fused heterocyclic systems with significant pharmaceutical importance. researchgate.netresearchgate.net A powerful method for their construction is the one-pot, multi-component reaction of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.govacs.org The use of benzyloxy-substituted benzaldehydes in these reactions has been explicitly demonstrated to produce novel pyrimido[4,5-b]quinoline derivatives. nih.govacs.org

This compound can be readily converted to the required aldehyde precursor, 2-(benzyloxymethyl)benzaldehyde, through a Sandmeyer reaction or similar transformations that replace the amino group with a formyl group. This aldehyde can then be directly employed in the multi-component reaction.

The reaction proceeds by condensing 2-(benzyloxymethyl)benzaldehyde with dimedone and 6-amino-1,3-dimethyluracil, often catalyzed by a base like DABCO, under solvent-free conditions to afford the corresponding 5-[2-(benzyloxymethyl)phenyl]-pyrimido[4,5-b]quinoline derivative in good yields. nih.gov

AldehydeOther ReactantsCatalystProduct TypeYield (%)Ref
4-(4-Chlorobenzyloxy)benzaldehydeDimedone, 6-Amino-1,3-dimethyluracilDABCOPyrimido[4,5-b]quinoline92 nih.govacs.org
4-(Benzyloxy)benzaldehydeDimedone, 6-Amino-1,3-dimethyluracilDABCOPyrimido[4,5-b]quinoline94 nih.gov
3-(Benzyloxy)benzaldehydeDimedone, 6-Amino-1,3-dimethyluracilDABCOPyrimido[4,5-b]quinoline90 nih.gov

Benzothiazoles are another class of heterocycles with widespread applications. A common synthetic strategy involves the cyclization of 2-aminothiophenols with aldehydes or carboxylic acids. organic-chemistry.org Alternatively, they can be formed from anilines directly through reactions involving a sulfur source. acs.orgrsc.org

To utilize this compound for benzothiazole (B30560) synthesis, one could envision a pathway involving the introduction of a thiol group ortho to the amine. This could be achieved, for example, by reacting the aniline with potassium thiocyanate (B1210189) in the presence of bromine to form a 2-amino-3-(benzyloxymethyl)thiophenol intermediate. Subsequent condensation of this intermediate with various aldehydes would furnish a range of 2-substituted-4-(benzyloxymethyl)benzothiazoles.

Another approach involves the direct reaction of anilines with elemental sulfur and an aliphatic amine, which serves as both a reactant and a catalyst, to form 2-substituted benzothiazoles. acs.org Applying this to this compound could provide a direct route to benzothiazole structures bearing the benzyloxymethyl moiety.

Aniline PrecursorReagentsProductRef
2-AminothiophenolAldehydes, Samarium triflate2-Substituted benzothiazoles organic-chemistry.org
AnilineAcetic acid, Bromine, Ammonium thiocyanate2-Aminobenzothiazole rsc.org
NaphthalenamineBenzylamine, Sulfur2-Phenylnaphtho[2,1-d]thiazole acs.org

Enantioselective Synthesis and Chiral Auxiliaries

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical development. The benzyloxymethyl group, as present in this compound, is a valuable feature in the context of asymmetric synthesis. mdpi.com

A key application is demonstrated in the enantioselective synthesis of (2S)-2-(benzyloxymethyl)-3-phenylpropionic acids. In this approach, an achiral phenylpropionic acid is coupled to a chiral auxiliary, such as a (4R)-4-benzyl-2-oxazolidinone. The resulting system is then alkylated with benzyloxymethyl chloride. The chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary affords the enantiomerically enriched product. mdpi.com The stereochemistry of this alkylation has been confirmed by X-ray crystallography, showing that the benzyloxymethyl group is introduced from the least hindered face of the enolate. mdpi.com

Furthermore, the this compound scaffold itself has the potential to be developed into a chiral auxiliary or ligand for asymmetric catalysis. sfu.capwr.edu.pl The proximity of the amino and benzyloxymethyl groups allows for the formation of bidentate ligands upon coordination to a metal center. If the aniline or the benzyl (B1604629) group is modified to introduce a chiral element, the resulting complex could effectively induce enantioselectivity in a variety of transformations, such as reductions, alkylations, or cycloadditions. For instance, catalytic enantioselective three-component reactions have been achieved with aniline, aldehydes, and other components in the presence of a chiral catalyst like pseudoephedrine, demonstrating the principle of using chiral environments to control stereochemistry in reactions involving anilines. uni-pannon.hu

Chiral Auxiliary/CatalystReaction TypeSubstratesStereoselectivityRef
(4R)-4-Benzyl-2-oxazolidinoneAsymmetric AlkylationPhenylpropionyl-oxazolidinone, Benzyloxymethyl chlorideHigh diastereoselectivity mdpi.com
PseudoephedrineThree-component aminomethylationAniline, Benzaldehyde, Propargyl ethersup to 96% de uni-pannon.hu
(S,S)-Trost ligand-Pd complexN-AllylationN-(2-arylethynyl-6-methylphenyl)sulfonamide, Allyl acetateup to 92% ee nih.gov

Ligand Precursor for Metal Complexation and Catalysis

This compound serves as an important precursor for the synthesis of ligands used in coordination chemistry and catalysis. The aniline moiety provides a coordination site that can be readily modified to generate bidentate or polydentate ligands, which form stable and catalytically active complexes with various transition metals.

Schiff bases, or imines, are a class of ligands synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov The primary amine group of this compound makes it an ideal substrate for this transformation, reacting with various carbonyl compounds to form Schiff base ligands. These ligands are known for their ability to form stable complexes with a wide array of transition metals. ajgreenchem.com

The synthesis is typically a straightforward condensation reaction, often carried out by refluxing equimolar amounts of the aniline and the carbonyl compound in a solvent like ethanol. ajgreenchem.comsemanticscholar.org The resulting Schiff base ligand, containing an imine (C=N) bond, can then coordinate to metal ions. The nitrogen atom of the imine group possesses a lone pair of electrons, making it an excellent donor for metal coordination. nih.gov If the aldehyde or ketone reactant also contains other donor atoms (like a hydroxyl group in salicylaldehyde), the resulting Schiff base can act as a multidentate ligand, chelating the metal ion to form a highly stable complex. nih.govbohrium.com These metal complexes are pivotal in various catalytic applications and material science. ajgreenchem.comslideshare.net

Table 1: Examples of Transition Metal Complexes with Schiff Base Ligands Derived from Anilines

Metal Ion Aniline Derivative Carbonyl Compound Resulting Complex Geometry Reference
Cu(II), Ni(II) Substituted Anilines Substituted Benzaldehydes Not specified slideshare.net
Cu(II), Ni(II), Co(II), Zn(II) Aniline Benzil-2,4-dinitrophenylhydrazone Octahedral ajgreenchem.com
Sn(II), Pb(II) Aniline Benzaldehyde Square Planar researchgate.net

N-Heterocyclic Carbenes (NHCs) have become prominent as ancillary ligands in palladium-catalyzed cross-coupling reactions due to their strong σ-donating properties and the ability to tune the steric environment around the metal center. nih.govnih.gov In the design of effective Pd(II)-NHC precatalysts, weakly coordinating "throw-away" ligands are often employed to stabilize the complex while allowing for easy removal to generate the active catalytic species. nih.gov

Anilines have been successfully utilized as such stabilizing ligands. nih.gov Researchers have developed a class of well-defined, air- and moisture-stable [(NHC)PdCl2(aniline)] complexes. nih.gov These are synthesized by reacting an aniline with a palladium-NHC dimer, such as [{Pd(IPr)(Cl)(μ-Cl)}₂], in a solvent like dichloromethane (B109758) at room temperature. nih.gov The aniline ligand stabilizes the 14-electron Pd(II) center, leading to a highly active and versatile precatalyst for reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. nih.gov The aniline moiety in this compound makes it a suitable candidate for this role, offering a pathway to new, sterically and electronically tuned Pd-NHC precatalysts. nih.gov

Derivatization for Enhanced Analytical Detection and Functional Probes

Chemical derivatization is a powerful strategy used in analytical chemistry to modify an analyte to improve its detection by techniques such as mass spectrometry (MS) or high-performance liquid chromatography (HPLC). researchgate.netgoogle.com The aniline group in this compound and its analogues is particularly useful for derivatization reactions, enabling the creation of functional probes and enhancing analytical sensitivity. nih.gov

Derivatization is frequently employed to enhance the ionization efficiency and chromatographic properties of analytes for mass spectrometry. researchgate.net The aniline functional group is a key reactive handle for this purpose, especially for tagging molecules containing carbonyl groups. One common method is reductive amination, where the aniline's primary amine reacts with an aldehyde or ketone to form a Schiff base (imine), which is subsequently reduced to a stable secondary amine linkage. nih.gov This process covalently attaches the aniline-containing "tag" to the target molecule. nih.gov

This derivatization can be performed directly on biological samples or tissue sections ("on-target" or "on-tissue" derivatization) to enable mass spectrometry imaging of specific analytes that are otherwise difficult to detect. mdpi.com While the prompt mentions non-reductive amination, the well-documented and highly specific derivatization of aldehydes with aniline-based reagents for MS analysis typically involves a reductive step to ensure the stability of the resulting bond. nih.gov This approach significantly enhances the detection sensitivity for the target molecules in complex biological matrices. nih.gov

The high specificity of the aniline group's reaction with aldehydes has been exploited to develop specialized mass tags for aldehyde detection. nih.govnih.gov A notable example is the reagent N-{2-[(4-aminophenoxy)methyl]benzyl}-N,N-diethylethanaminium bromide (CAX-A), a functionalized aniline derivative designed for high-specificity labeling of aldehydes for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net

The working principle of CAX-A involves two key features:

Specific Reaction: The aniline functional group within CAX-A reacts specifically with aldehydes, showing negligible reaction with ketones or quinones under the tested conditions. nih.govnih.gov The reaction, carried out in the presence of a reducing agent like sodium cyanoborohydride, forms a stable covalent bond between the tag and the aldehyde. nih.gov

Enhanced Detection: The tag contains a permanently charged quaternary amine group. nih.gov This feature enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). Furthermore, the structure is engineered to undergo characteristic fragmentation patterns (MS/MS), such as the anchimerically-assisted loss of triethylamine, which produces a unique product ion. This provides a second layer of specificity, allowing for confident identification and quantification of aldehydes even at very low concentrations in complex samples like urine. nih.govnih.gov

This strategy demonstrates how an aniline-based structure, analogous to this compound, can be functionalized to create a powerful analytical tool for targeted metabolite detection. nih.gov

Table 2: Performance of CAX-A as an Aniline-Based Mass Tag for Aldehyde Detection

Feature Description Finding Reference
Specificity Reaction with a mixture of an aldehyde, ketone, and quinone. A significant peak was observed only for the aldehyde (S/N = 3388), with no peak for the ketone and a negligible signal for the quinone (S/N = 2.3). nih.govnih.gov
Sensitivity Limit of detection for standard aldehyde derivatives. All six standard CAX-aldehyde derivatives were detectable down to 830 femomoles per injection. nih.govnih.gov
Fragmentation MS/MS and MS3 fragmentation behavior. Provides three levels of specificity: aniline-aldehyde reaction, formation of a characteristic first product ion in MS2, and a second product ion in MS3. nih.govnih.govresearchgate.net

| Application | Analysis of biological samples. | Successfully applied to urine samples, leading to the detection of 14 putative aldehydes not present in blanks. | nih.govnih.gov |

Mechanistic Investigations of Reactions Involving 2 Benzyloxy Methyl Aniline

Elucidation of Reaction Pathways and Catalytic Cycles

Understanding the precise pathway a reaction follows is key to controlling its outcome. For aniline (B41778) derivatives like 2-[(Benzyloxy)methyl]aniline, several important reaction types have been mechanistically scrutinized.

A catalyst- and additive-free method for synthesizing 2-benzyl N-substituted anilines has been developed, which proceeds through a sequential imine condensation–isoaromatization pathway. nih.govbeilstein-journals.orgnih.gov This reaction provides a valuable strategy for constructing aniline derivatives from readily available starting materials. nih.govbeilstein-journals.org

The proposed mechanism begins with the reaction of an (E)-2-arylidene-3-cyclohexenone with a primary amine, such as this compound, to form a cyclohexenylimine intermediate. nih.gov This initial step is a classic condensation reaction. Following the imine formation, a process of isoaromatization occurs. This involves two key transformations: an imine–enamine tautomerization, followed by a shift of the exocyclic double bond to form the stable aromatic aniline ring. nih.gov This pathway is efficient, operationally simple, and avoids the need for metal catalysts. beilstein-journals.orgnih.gov In some cases, particularly when the arylidene component contains a strong electron-withdrawing group, a competing pathway involving base-promoted phenol (B47542) formation via self-tautomerization of the cyclohexenone can emerge. nih.govbeilstein-journals.org

Transition metal-catalyzed C-H activation represents a powerful, atom-economical strategy for functionalizing otherwise inert C-H bonds. The aniline moiety can serve as a directing group, guiding the catalyst to a specific position for functionalization.

Systematic Density Functional Theory (DFT) calculations have been employed to understand the chemoselectivity in dual directing group-mediated C-H functionalization reactions. nih.gov For instance, in the annulation of oximes with alkynes catalyzed by rhodium or iridium complexes, a novel hydrogen-bonding-assisted MIII-MV-MIII (where M = metal) mechanism was proposed. nih.gov This pathway involves the hydroxyl group of the substrate acting as a "double effector," participating in both metal-oxygen coordination and forming a hydrogen-bonding network. nih.gov This network is crucial for controlling the reaction's chemoselectivity between [3+2] and [4+2] annulation products. The calculations revealed that the activation barrier for the [3+2] cyclization is significantly lower in the rhodium-catalyzed system, explaining the experimentally observed product preference. nih.gov

In another example, the meta-C-H arylation of anilines is achieved using a palladium catalyst in conjunction with a transient mediator like norbornene. nih.gov The directing group, attached to the aniline nitrogen, forms a palladacycle intermediate, and the choice of ligand is critical for promoting the desired C-H activation and subsequent functionalization steps while preventing side reactions. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building molecular complexity. nih.gov The reaction pathway in an MCR consists of a cascade of elementary bimolecular reactions that culminate in an irreversible step to yield the final product. nih.gov

Anilines are common components in MCRs. For example, in the three-component Kabachnik-Fields reaction of 2-alkynylbenzaldehydes, an aniline, and a dialkyl phosphite (B83602), the catalyst system plays a critical role in directing the reaction pathway. researchgate.netnih.gov When mediated by propylphosphonic anhydride (B1165640) (T3P®), the reaction proceeds through the formation of an imine from the aldehyde and aniline, which is then nucleophilically attacked by the phosphite to selectively yield α-amino(2-alkynylphenyl)methylphosphonates. researchgate.netnih.gov However, by switching the catalyst to copper(I) chloride (CuCl), the reaction pathway is diverted. After the initial formation of the α-aminophosphonate intermediate, a Cu-catalyzed intramolecular cyclization occurs, leading to 1,2-dihydroisoquinolin-1-ylphosphonates as the final product. researchgate.netnih.gov This demonstrates how the catalytic cycle can be manipulated to produce divergent outcomes from the same set of starting materials.

Role of Directing Groups and Ligands in Regio- and Stereocontrol

In transition metal catalysis, directing groups and ligands are the primary tools for controlling where and how a reaction occurs on a substrate.

The amino group of this compound, or a functional group installed upon it, can act as a directing group. In C-H activation, such groups coordinate to the metal center, delivering the catalyst to a specific C-H bond and thereby ensuring high regioselectivity. For example, directing groups that promote the formation of 7-membered palladacycles have been used in the Pd(II)-catalyzed C-H olefination of anilines. nih.gov

The synergy between the directing group and the ligand is paramount. nih.gov The ligand, bound to the metal center, influences its electronic properties and steric environment, which in turn affects reactivity and selectivity. In the meta-C-H arylation of anilines, traditional ligands like phosphines, N-heterocyclic carbenes, and simple pyridine (B92270) derivatives showed minimal effectiveness. nih.gov A significant breakthrough was achieved with the use of 2-pyridone-based ligands, particularly 3-acetylamino-2-hydroxypyridine. It is hypothesized that this ligand can form a bidentate chelate with the metal, reminiscent of mono-protected amino acid (MPAA) ligands, which are highly effective in C-H functionalization reactions. nih.gov Similarly, amide-pyridone ligands have proven optimal for palladium-catalyzed [2+2] annulation reactions. nih.gov

Computational studies have further illuminated these roles. In a dual directing group-mediated annulation, a hydroxyl group was found to be a "double effector," assisting in the formation of a metal-oxygen bond and participating in a hydrogen-bonding network that stabilizes the preferred transition state, thus controlling chemoselectivity. nih.gov

Table 1: Evaluation of Ligands in meta-C-H Arylation of Aniline Derivatives. nih.gov
Ligand TypeExample LigandObserved Outcome
Amino Acid / PyridineL1 (Pyridine-based)Minimal improvement in yield
Phosphine (B1218219)L4, L5No significant improvement
N-Heterocyclic CarbeneL6No significant improvement
2-Pyridone2-PyridoneSlight improvement in yield
Substituted 2-PyridoneL12 (3-acetylamino-2-hydroxypyridine)Significant improvement (42% yield)

Identification of Key Intermediates and Transition States

The direct observation of reaction intermediates and transition states is often challenging due to their transient nature. Computational chemistry, particularly DFT, has become an indispensable tool for identifying these species and mapping the energy landscape of a reaction.

In the mechanistic study of dual directing group-mediated C-H activation, DFT calculations identified several key species. nih.gov A seven-membered iridacycle was identified as a crucial intermediate in the iridium-catalyzed pathway. nih.gov The calculations also mapped out the transition states for the competing [3+2] and [4+2] cyclization pathways. The transition state for the favored [3+2] pathway in the rhodium-catalyzed reaction, denoted RhTS-1a, was found to have a Gibbs free energy of activation (ΔG‡) of 19.9 kcal/mol. nih.gov This was significantly lower than the activation barriers for the competing [4+2] pathways, providing a quantitative explanation for the observed product distribution. nih.gov

In simpler reactions, such as the reaction of aniline with methyl radicals, potential energy surface calculations have identified various intermediate states corresponding to the addition of the radical at different positions on the aniline ring (ortho, meta, para, and ipso). nih.gov The ortho-addition intermediate (IS2) was found to be the most stable thermodynamically. nih.gov Such studies provide a detailed picture of the initial steps of radical-mediated functionalization. In other systems, C-metalated aryl-Co(III) enolates have been synthesized and characterized as necessary intermediates in C(sp2)–C(sp3) bond-forming reactions. rsc.org

Table 2: Calculated Activation Barriers for Competing Pathways in Rh-Catalyzed Annulation. nih.gov
PathwayTransition StateActivation Barrier (ΔG, kcal/mol)Resulting Product Type
[3+2] CyclizationRhTS-1a19.9Five-membered Indenamine
[4+2] AnnulationRhTS-1b27.8Six-membered Isoquinoline
[4+2] AnnulationRhTS-1c27.5Six-membered Isoquinoline

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies, which measure reaction rates under various conditions, are essential for deriving the experimental rate law of a reaction. ox.ac.uklibretexts.org The rate law provides information about which species are involved in the rate-determining step—the slowest step in the reaction mechanism, which acts as a bottleneck for the entire process. pharmacy180.comyoutube.com

A practical application of kinetic modeling was demonstrated for the benzylation of unprotected aniline. nih.gov By collecting concentration data over time under different conditions and fitting it to various mechanistic models, it was determined that the reaction did not follow a simple SN1 or SN2 mechanism. Instead, a borderline SN1/SN2 model, involving five elementary steps, provided the best fit to the experimental data and showed good predictive power (extrapolability). nih.gov This highlights the complexity of seemingly straightforward reactions and the power of kinetic analysis to unravel them. nih.gov

The rate-determining step is the one with the highest energy transition state. youtube.com Computational studies, like the DFT analysis of C-H activation, directly calculate these energy barriers. nih.gov The calculated activation energies (e.g., 19.9 kcal/mol for the rate-limiting [3+2] cyclization) allow for a theoretical prediction of the reaction rate and the dominant pathway, which can then be correlated with experimental kinetic data. nih.gov Determining the rate law and the slowest step is fundamental to understanding the reaction mechanism and optimizing conditions to accelerate the desired transformation. ox.ac.ukyoutube.com

Computational Chemistry and Theoretical Studies of 2 Benzyloxy Methyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into molecular properties at the electronic level. For molecules like 2-[(Benzyloxy)methyl]aniline, these methods can elucidate its structure, stability, and spectroscopic features.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy and computational cost effectively for studying many-electron systems. asianpubs.org It is widely used to determine the optimized geometry and electronic structure of organic molecules.

For aniline (B41778) and its derivatives, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), have been extensively employed. asianpubs.orgresearchgate.netpsu.edu These studies investigate how substituents on the phenyl ring influence the molecular geometry. For instance, the pyramidalization of the amino group, defined by the out-of-plane angle of the NH₂ group relative to the benzene (B151609) ring, is a key geometric parameter affected by substituents. researchgate.netafit.edu Electron-donating groups tend to increase this angle, while electron-withdrawing groups decrease it, pushing the nitrogen atom closer to the plane of the ring. afit.edu

Table 1: Representative Calculated Geometric Parameters for Aniline using Different Levels of Theory

Level of TheoryC-N Bond Length (Å)H-N-H Angle (°)Out-of-Plane Angle (θ) (°)
HF/3-21G*1.389113.05.8
HF/6-311G 1.388113.638.0
B3LYP/6-311G1.398113.237.5
MP2/6-311G**1.403113.437.9
Experimental1.402113.137.5 ± 2

This table is illustrative and compiled from data on aniline. The values for this compound would require specific calculation. Source data from studies on aniline derivatives. researchgate.netafit.edu

Vibrational Frequency Calculations and Spectroscopic Prediction

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of a molecule. bohrium.com By comparing the calculated frequencies with experimental spectra, one can validate the optimized structure and gain detailed assignments for the observed vibrational bands. asianpubs.org

For aniline derivatives, DFT calculations have successfully predicted vibrational modes, including the characteristic N-H stretching, C-N stretching, and various benzene ring vibrations. asianpubs.orgbohrium.com Theoretical frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method. asianpubs.org For example, scaling factors of 0.95-0.98 are commonly applied to B3LYP/6-311++G(d,p) calculated frequencies to improve agreement with experimental values. asianpubs.org Such analysis for this compound would help in identifying characteristic frequencies associated with the aniline, benzyl (B1604629), and ether functional groups.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of a molecule.

Conformational Analysis and Rotamer Energy Profiles

Flexible molecules like this compound can exist as a mixture of different conformers (rotamers) at room temperature. Conformational analysis aims to identify these stable conformers and determine their relative energies. This is often done by systematically rotating around flexible single bonds (e.g., C-O, C-C, C-N bonds) and calculating the potential energy at each step.

Studies on benzyl methyl ether, a structural component of this compound, have revealed the existence of multiple stable conformers, typically distinguished by the dihedral angles of the C-C-O-C chain. acs.org Quantum chemical calculations have shown that both gauche and trans conformers can be local minima on the potential energy surface, with small energy differences between them. acs.org A similar analysis for this compound would involve scanning the potential energy surface by rotating the benzyloxy and methylaniline moieties to map out the low-energy conformational landscape.

Ligand-Metal Interaction Modeling

The aniline nitrogen atom and the ether oxygen in this compound can act as coordination sites for metal ions, making it a potential bidentate ligand. Computational modeling can be used to study these interactions. DFT is employed to optimize the geometry of the metal-ligand complex and to calculate the binding energy, which indicates the stability of the complex. researchgate.netresearchgate.net

Such modeling provides insights into the preferred coordination geometry and the nature of the metal-ligand bonds. acs.org For instance, in complexes of aniline derivatives with transition metals, calculations can reveal how the electronic properties of the ligand and the metal ion influence the structure and stability of the resulting complex. researchgate.net Analysis of the electron density distribution, such as through Quantum Theory of Atoms in Molecules (QTAIM), can characterize the interactions as either covalent or electrostatic in nature. kashanu.ac.ir

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. kashanu.ac.irresearchgate.net

For aniline derivatives, the HOMO is typically a π-orbital delocalized over the benzene ring and the nitrogen lone pair, while the LUMO is a π*-antibonding orbital. kashanu.ac.ir Substituents can significantly alter the energies of these orbitals. For this compound, the presence of the benzyloxy group would influence the electron density distribution and thus the FMO energies.

Molecular Electrostatic Potential (MEP) maps are another useful tool. They visualize the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netnih.gov For this compound, the MEP would likely show a negative potential around the nitrogen and oxygen atoms, indicating their role as potential sites for hydrogen bonding or metal coordination.

Table 2: Representative Calculated Electronic Properties for Substituted Anilines

Compound (Analog)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Aniline-5.44-0.005.44
4-Fluoroaniline-5.58-0.115.47
4-Nitroaniline-6.67-1.804.87
This compoundValue not availableValue not availableValue not available

This table is illustrative, showing trends in related aniline derivatives. The values are representative and depend on the level of theory. Specific calculations are needed for this compound. Source data from studies on aniline derivatives. kashanu.ac.irnih.gov

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donor portion to an electron-acceptor portion within the same molecule upon photoexcitation. This process is fundamental to the functioning of many organic electronic materials. In molecules designed with a "push-pull" architecture, an electron-donating group (donor) is connected to an electron-accepting group (acceptor) through a π-conjugated system.

In the case of this compound, the aniline moiety, specifically the amino group (-NH₂), acts as an electron donor. The benzyloxy group, while not a strong acceptor, influences the electronic landscape of the molecule. The presence of both donor and π-system components (the benzene rings) creates the necessary conditions for potential ICT character. nih.gov Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to model these characteristics.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution of these orbitals can reveal the nature of electronic transitions. For ICT to occur, the HOMO is typically localized on the donor part of the molecule, while the LUMO is localized on the acceptor part. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical factor determining the molecule's electronic properties and reactivity. nih.govresearchgate.net

In analogous systems, such as substituted anilines, computational studies have shown that the introduction of various functional groups significantly alters the ICT properties. For instance, in nitroaromatic compounds, the strong electron-withdrawing nitro group combined with an electron-donating amino group leads to significant ICT, which is observable in their UV-Vis absorption spectra. While this compound lacks a strong acceptor group, the electronic interplay between the amino group, the benzyloxymethyl substituent, and the aromatic ring can still result in subtle charge transfer characteristics upon excitation. The stability and nature of the excited state can be influenced by solvent polarity, with more polar solvents potentially stabilizing a polar excited state.

Natural Bond Orbital (NBO) analysis is another computational tool used to quantify ICT by examining the stabilization energies associated with electron delocalization from donor orbitals to acceptor orbitals. For example, in a related Schiff base compound, NBO analysis identified a significant stabilization energy of 22.31 kcal/mol for a π→π* transition, indicating efficient ICT. researchgate.net A similar analysis for this compound would elucidate the specific electronic interactions and their energetic contributions.

Table 1: Key Computational Parameters for Assessing ICT

ParameterComputational MethodSignificance
HOMO EnergyDFTEnergy of the highest occupied molecular orbital; indicates electron-donating ability.
LUMO EnergyDFTEnergy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.
HOMO-LUMO GapDFTCorrelates with molecular stability and the energy of the lowest electronic transition.
Orbital DistributionDFT/TD-DFTVisualizes the localization of frontier orbitals to identify donor and acceptor regions.
NBO AnalysisDFTQuantifies stabilization energies from donor-acceptor orbital interactions.
Excited State Dipole MomentTD-DFTA significant increase from the ground state indicates a more polar excited state and charge separation.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics, such as frequency conversion and optical switching. Organic molecules with significant ICT character often possess large second-order (β) or third-order (χ⁽³⁾) hyperpolarizabilities, which are measures of their NLO activity. metall-mater-eng.comresearchgate.net

The NLO properties of this compound can be predicted using quantum chemical calculations. DFT is a common method for calculating the first hyperpolarizability (β), a key parameter for second-order NLO materials. researchgate.net For a molecule to have a non-zero β value, it must be non-centrosymmetric. The "push-pull" electronic structure that facilitates ICT is also a key design principle for high-β molecules.

Computational studies on similar organic compounds, such as N-benzyl-2-methyl-4-nitroaniline (BNA) and various chalcone (B49325) derivatives, have demonstrated a strong correlation between their molecular structure and NLO response. researchgate.netnih.gov In these studies, the magnitude of the hyperpolarizability is linked to the efficiency of charge transfer from the donor to the acceptor through the π-bridge.

Table 2: Computational and Experimental NLO Parameters

ParameterDescriptionTypical Computational Method
First Hyperpolarizability (β)Measure of the second-order NLO response.DFT, TD-DFT
Nonlinear Refractive Index (n₂)Change in refractive index with light intensity.Z-scan (Experimental), DFT (Theoretical)
Nonlinear Absorption Coefficient (β)Change in absorption with light intensity.Z-scan (Experimental), DFT (Theoretical)
Third-Order Susceptibility (χ⁽³⁾)Measure of the third-order NLO response.Z-scan (Experimental), DFT (Theoretical)

Theoretical calculations for related molecules have yielded significant β values, often compared to standard materials like p-nitroaniline. researchgate.net A computational investigation of this compound would involve geometry optimization followed by hyperpolarizability calculations to predict its potential as an NLO material.

Prediction of Reactivity and Selectivity Parameters

Hammett Constant Calculations for Substituent Effects

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative means to assess the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It establishes a linear free-energy relationship of the form:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for a reaction of a substituted aromatic compound.

k₀ or K₀ is the constant for the unsubstituted parent compound.

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent and is a measure of its electronic effect.

ρ (rho) is the reaction constant , which depends on the reaction type and conditions but not on the substituent. wikipedia.org

Substituent constants (σ) are determined experimentally, typically from the dissociation of substituted benzoic acids in water at 25°C. libretexts.org Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.

For a molecule like this compound, the Hammett equation can be used to predict how additional substituents on either of its phenyl rings would affect its reactivity in various chemical transformations. For instance, if a reaction's ρ value is known, one could predict the relative rates for different substituted derivatives of this compound by using the appropriate σ constants.

Computational chemistry offers a powerful tool to complement and extend the Hammett approach. Ab initio and DFT calculations can be used to compute molecular properties that correlate with Hammett σ constants. Studies on substituted anilines have shown good correlations between calculated parameters, such as the natural charge on the amino nitrogen, and the experimental pKa values and Hammett constants. afit.edu For example, electron-donating substituents were found to increase the C-N bond length and the pKa, whereas electron-withdrawing groups had the opposite effect. afit.edu

A Hammett plot for a series of aniline derivatives in a specific reaction yielded a linear fit with a high correlation coefficient (R² = 0.99683), demonstrating the validity of the relationship. researchgate.net By performing similar calculations on a series of substituted this compound derivatives, one could theoretically derive σ constants or predict reactivity trends without needing to synthesize and experimentally test each compound. This predictive capability is invaluable for designing molecules with desired reactivity.

Table 3: Selected Hammett Substituent Constants (σ)

Substituentσ_metaσ_paraElectronic Effect
-NH₂-0.16-0.66Strong Donor
-OCH₃0.12-0.27Donor
-CH₃-0.07-0.17Weak Donor
-H0.000.00Reference
-Cl0.370.23Withdrawing
-CN0.560.66Strong Withdrawing
-NO₂0.710.78Very Strong Withdrawing
Data sourced from established compilations. libretexts.org

Q & A

Basic Research Question

  • Normal-Phase Chromatography : Silica gel columns with gradients of methanol/isopropanol or ethyl acetate/hexane resolve polar byproducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) achieve >95% purity, as validated for similar aniline derivatives .
  • Solvent Compatibility : Methanol and isopropanol enhance solubility, while lactic acid-containing systems (e.g., Lactophenol Blue Solution) aid in crystallization .

Which spectroscopic methods are critical for characterizing this compound, and how should data be interpreted?

Basic Research Question

  • NMR : ¹H NMR (400 MHz, CDCl₃) reveals characteristic signals: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.5 ppm (–OCH₂–), and δ 3.8 ppm (–NH₂). ¹³C NMR confirms the benzyloxy methyl group at δ 70–75 ppm .
  • HPLC-MS : ESI+ mode detects [M+H]⁺ ions (m/z ~228) with retention times consistent with PubChem data for analogous compounds .
  • FTIR : Stretching vibrations at 3350 cm⁻¹ (N–H), 1250 cm⁻¹ (C–O–C), and 1600 cm⁻¹ (aromatic C=C) .

How does the benzyloxy methyl substituent influence the electronic and steric properties of this compound in electrophilic substitution reactions?

Advanced Research Question
The benzyloxy methyl group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophiles. However, steric hindrance from the bulky group directs substitution to the para position. For example:

  • Nitration : Yields 4-nitro derivatives preferentially, as observed in meta-substituted aniline analogs .
  • DFT Calculations : HOMO-LUMO gaps (e.g., ~5.2 eV) predict reactivity trends, validated by Hammett σ⁺ constants .

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Research Question
Discrepancies in NMR or mass spectra often arise from:

  • Tautomerization : Use variable-temperature NMR to identify equilibrium states (e.g., amine ↔ imine forms) .
  • Byproduct Formation : Cross-validate with HPLC-MS to detect impurities (e.g., oxidation to quinones) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

What computational methods are suitable for predicting the biological activity of this compound derivatives?

Advanced Research Question

  • Molecular Docking : AutoDock Vina simulates interactions with target proteins (e.g., kinases), leveraging the compound’s amine group for hydrogen bonding .
  • ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~2.5, high GI absorption) .
  • QSAR Models : Correlate substituent effects (e.g., –OCH₂– vs. –CF₃) with bioactivity using CoMFA or HQSAR .

What oxidative pathways are relevant for this compound, and how can they be controlled?

Advanced Research Question

  • Quinone Formation : Oxidation with KMnO₄/H₂SO₄ yields 2-[(Benzyloxy)methyl]quinone, confirmed by cyclic voltammetry (Epa ~0.5 V vs. Ag/AgCl) .
  • Stabilization : Add antioxidants (e.g., BHT) during synthesis or storage to prevent degradation .

How can this compound be utilized in bioconjugation or probe design?

Advanced Research Question

  • Fluorescent Tagging : React the amine group with NHS esters (e.g., FITC) for cellular imaging. Emission maxima (~520 nm) match benzyloxy-modified probes .
  • Enzyme Inhibitors : Functionalize the benzyloxy group to target hydrophobic enzyme pockets, as seen in chlorophenyl-aniline analogs .

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